
(S)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of a dichlorocyclopropane derivative with an amine under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and the maintenance of low temperatures to ensure the stability of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine: A non-chiral version of the compound with potentially different reactivity and applications.
2,2-Dichlorocyclopropylamine: A simpler analog lacking the ethan-1-amine moiety.
Uniqueness
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is unique due to its chiral nature and the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties. Its specific stereochemistry can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C5H9Cl2N |
|---|---|
Poids moléculaire |
154.03 g/mol |
Nom IUPAC |
(1S)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3/t3-,4+/m0/s1 |
Clé InChI |
WVRXWJYIBMRGRY-IUYQGCFVSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC1(Cl)Cl)N |
SMILES canonique |
CC(C1CC1(Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


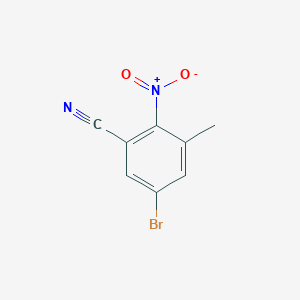
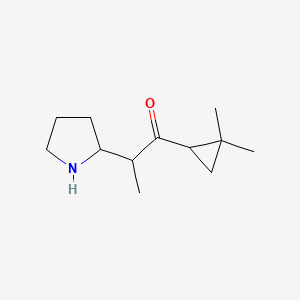
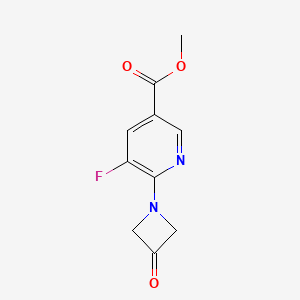

![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)

![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
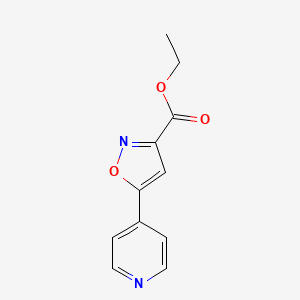
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
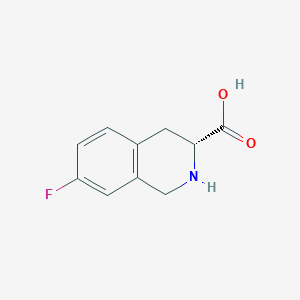
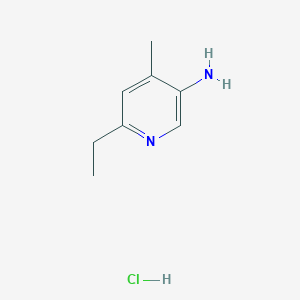
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)

